5-Cyano-2-methylnicotinoyl chloride
CAS No.:
Cat. No.: VC17375796
Molecular Formula: C8H5ClN2O
Molecular Weight: 180.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5ClN2O |
|---|---|
| Molecular Weight | 180.59 g/mol |
| IUPAC Name | 5-cyano-2-methylpyridine-3-carbonyl chloride |
| Standard InChI | InChI=1S/C8H5ClN2O/c1-5-7(8(9)12)2-6(3-10)4-11-5/h2,4H,1H3 |
| Standard InChI Key | IJTBYCOJVDEGBD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=N1)C#N)C(=O)Cl |
Introduction
Chemical Structure and Physical Properties
Molecular Architecture
The molecular structure of 5-cyano-2-methylnicotinoyl chloride features a pyridine backbone with three distinct functional groups:
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Methyl group (-CH) at the 2-position, which introduces steric effects and influences electronic distribution.
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Cyano group (-CN) at the 5-position, enhancing electrophilicity and enabling participation in nucleophilic addition reactions.
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Acyl chloride (-COCl) at the 3-position, a highly reactive site for nucleophilic substitution.
The compound’s planar geometry and conjugated π-system facilitate interactions with biological targets, particularly nicotinic receptors, where the cyano group’s electron-withdrawing nature modulates binding affinity.
Spectroscopic and Crystallographic Data
Key spectral identifiers include:
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: Signals at δ 2.65 (s, 3H, CH), 8.45 (d, 1H, pyridine-H), and 8.90 (d, 1H, pyridine-H).
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IR: Peaks at 1725 cm (C=O stretch), 2220 cm (C≡N stretch), and 550 cm (C-Cl stretch).
Crystallographic studies of analogous compounds, such as N-(5-cyanononan-5-yl)benzamide, reveal intermolecular hydrogen bonding patterns (N–H⋯O and C–H⋯O) that stabilize crystal lattices, suggesting similar packing behavior in 5-cyano-2-methylnicotinoyl chloride .
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 180.59 g/mol |
| IUPAC Name | 5-cyano-2-methylpyridine-3-carbonyl chloride |
| Boiling Point | 71–75°C @ 0.5 mmHg |
| Solubility | Soluble in CHCl, THF |
| Stability | Moisture-sensitive; decomposes in water |
| SMILES | CC1=C(C=C(C=N1)C#N)C(=O)Cl |
| InChI Key | IJTBYCOJVDEGBD-UHFFFAOYSA-N |
Synthesis and Industrial Preparation
Conventional Synthetic Routes
The synthesis of 5-cyano-2-methylnicotinoyl chloride typically proceeds via two stages:
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Formation of 5-Cyano-2-methylnicotinic Acid:
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Starting from 2-methylnicotinic acid, nitration followed by cyanation introduces the cyano group.
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Alternative routes employ hydrolysis of 2-methyl-5-cyanonicotinonitrile under acidic conditions.
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Conversion to Acyl Chloride:
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Treatment with thionyl chloride (SOCl) or phosphorus oxychloride (POCl) in anhydrous solvents like dichloromethane:
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Yields exceed 85% under optimized conditions (reflux, 3 hours).
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Advanced Methodologies
A patent-pending approach (US5204478A) demonstrates the use of lithium chloride as a catalyst in POCl-mediated chlorination, reducing side reactions and improving purity . This method, originally developed for 2,6-dichloro-5-fluoronicotinoyl chloride, has been adapted for analogous compounds, achieving 88–97% yields .
Reactivity and Functional Transformations
Nucleophilic Acyl Substitution
The acyl chloride group undergoes rapid substitution with nucleophiles, forming:
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Amides: Reaction with amines (e.g., benzylamine) in dichloromethane:
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Esters: Alcohols (e.g., methanol) yield methyl esters, useful in prodrug design.
Cyano Group Modifications
The cyano group participates in:
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Reduction: Catalytic hydrogenation (H, Pd/C) converts -CN to -CHNH, expanding utility in alkaloid synthesis.
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Hydrolysis: Acidic conditions yield carboxylic acids, while basic conditions form amides.
Applications in Pharmaceutical and Agrochemical Research
Drug Intermediate
5-Cyano-2-methylnicotinoyl chloride is a precursor to:
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Neurological Agents: Derivatives targeting nicotinic acetylcholine receptors (nAChRs) show promise in treating Alzheimer’s disease.
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Anticancer Compounds: Pyridine-based inhibitors of tyrosine kinases utilize this scaffold.
Agricultural Chemicals
Functionalization with thioureas or sulfonamides yields herbicides with enhanced bioavailability and environmental stability.
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